Methyl 2,4,5-triamino-3-fluorobenzoate chemical properties
Methyl 2,4,5-triamino-3-fluorobenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2,4,5-triamino-3-fluorobenzoate
Executive Summary
Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a fluorine substituent adjacent to three amino groups and a methyl ester on a benzene ring, positions it as a versatile building block for the synthesis of complex heterocyclic structures and novel drug candidates. The strategic placement of the fluorine atom is known to modulate the molecule's physicochemical properties, offering potential advantages in metabolic stability, bioavailability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of its chemical properties, plausible synthetic strategies, reactivity profile, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
Methyl 2,4,5-triamino-3-fluorobenzoate is a compound whose utility is defined by its distinct structural features. The core of the molecule is a benzene ring substituted with five different groups, creating a dense arrangement of functionality.
Structural Data
The chemical structure combines an electron-withdrawing fluorine atom and a methyl carboxylate group with three electron-donating amino groups, leading to a complex electronic environment that dictates its reactivity.
Caption: Chemical Structure of Methyl 2,4,5-triamino-3-fluorobenzoate.
Core Properties
The following table summarizes the key identifiers and computed properties for this compound. Experimental data for properties such as melting and boiling points are not widely published, which is common for specialized research intermediates.
| Property | Value | Source |
| IUPAC Name | Methyl 2,4,5-triamino-3-fluorobenzoate | N/A |
| CAS Number | 918321-27-4 | [4] |
| Molecular Formula | C₈H₁₀FN₃O₂ | [4] |
| Molecular Weight | 199.18 g/mol | [4] |
| Isomeric SMILES | COC(=O)C1=CC(=C(C(=C1N)F)N)N | [4] |
Synthesis and Characterization
Plausible Synthetic Workflow
A common and effective strategy for the synthesis of aromatic amines is the catalytic hydrogenation of the corresponding nitro compounds.[5] This approach offers high yields and is a cornerstone of industrial and laboratory synthesis. The workflow would likely begin with a suitably substituted fluoronitrobenzoic acid derivative, followed by esterification and stepwise reduction of the nitro groups.
Caption: Proposed synthetic workflow for Methyl 2,4,5-triamino-3-fluorobenzoate.
General Experimental Protocol: Catalytic Hydrogenation
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Reactor Setup: A solution of the precursor (e.g., Methyl 3-fluoro-2,4,5-trinitrobenzoate) in a suitable solvent such as methanol or ethyl acetate is added to a high-pressure hydrogenation reactor.
-
Catalyst Addition: A catalytic amount of 5-10% Palladium on carbon (Pd/C) is carefully added to the mixture.[6]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at a controlled temperature (e.g., 25-40°C) for several hours.[6]
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography to afford the final compound.
Structural Elucidation
Confirmation of the final structure and assessment of its purity are critical. This is achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the connectivity of atoms and the successful incorporation of fluorine.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[8]
Chemical Reactivity and Stability
The reactivity of Methyl 2,4,5-triamino-3-fluorobenzoate is governed by the interplay of its five substituents. The amino groups serve as nucleophilic centers, the ester group is susceptible to hydrolysis, and the aromatic ring is highly activated.
The Influence of Fluorine
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry.[9] Its high electronegativity has several profound effects:
-
Reduced Basicity: The fluorine atom significantly lowers the pKa of the adjacent amino groups, making them less basic. This can improve oral bioavailability by ensuring the molecule is less protonated at physiological pH, thereby enhancing membrane permeation.[2][5]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.[1][3]
-
Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, such as dipole-induced dipole and quadrupole interactions, potentially increasing binding affinity.[2]
Key Reactive Sites
The molecule's dense functionality provides multiple handles for subsequent chemical modifications, making it a valuable scaffold.
Caption: Key reactive sites on the Methyl 2,4,5-triamino-3-fluorobenzoate scaffold.
Stability and Storage
Like many aminobenzoate esters, this compound is expected to be stable under normal laboratory conditions.[10] However, to ensure its integrity, the following storage practices are recommended:
-
Container: Store in a tightly sealed container to prevent moisture ingress and oxidation.
-
Environment: Keep in a cool, dry, and well-ventilated area.[10] An inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could promote degradation.[10]
Applications in Drug Discovery
The true value of Methyl 2,4,5-triamino-3-fluorobenzoate lies in its potential as a starting material for synthesizing more complex molecules with therapeutic potential. Fluorinated amines and their derivatives are integral to modern drug development.[5][11]
-
Scaffold for Heterocycles: The three amino groups, particularly their ortho and meta relationships, are perfectly positioned for cyclocondensation reactions to form a wide variety of heterocyclic ring systems, such as quinazolines, benzodiazepines, and other fused systems that are prevalent in pharmaceuticals.
-
Fragment-Based Drug Design (FBDD): This molecule can serve as a highly functionalized fragment for FBDD campaigns, where its unique properties can be leveraged to build potent and selective drug candidates.
-
Improving Pharmacokinetics: As discussed, the strategic inclusion of fluorine is a proven method for enhancing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[3] Using this building block allows medicinal chemists to embed these favorable characteristics early in the design process.
Safety Profile
A specific Safety Data Sheet (SDS) should always be consulted from the supplier before handling this chemical. However, based on the known hazards of similar compounds like methyl 3-amino-4-fluorobenzoate, the following general precautions should be observed[12]:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory tract irritation.
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[10]
Conclusion
Methyl 2,4,5-triamino-3-fluorobenzoate is a sophisticated chemical intermediate with substantial potential for accelerating drug discovery and development. The combination of a fluorine atom, three nucleophilic amino groups, and a modifiable ester function on a single aromatic ring provides a rich platform for synthetic innovation. Its properties, rooted in the principles of medicinal chemistry, make it an attractive starting point for the rational design of next-generation therapeutics with enhanced stability, bioavailability, and efficacy.
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